molecular formula C20H14ClF3N2O3 B6547633 1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946231-28-3

1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547633
CAS RN: 946231-28-3
M. Wt: 422.8 g/mol
InChI Key: QNGYGAMZDVJXKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, carboxamides (like the one in your compound) can participate in various reactions such as hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties .

Mechanism of Action

The mechanism of action of a compound, especially in a biological context, can be complex and depends on the specific biological target. For example, some compounds might inhibit a particular enzyme, while others might bind to a receptor and modulate its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

Future Directions

The future directions for the study of a compound can include exploring its potential applications (for example, as a pharmaceutical drug or a material), studying its biological activity, or developing more efficient synthesis methods .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-15-3-1-2-13(10-15)11-26-12-14(4-9-18(26)27)19(28)25-16-5-7-17(8-6-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGYGAMZDVJXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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